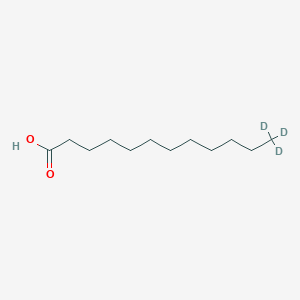

Lauric acid-d3

Descripción

The exact mass of the compound Dodecanoic-12,12,12-D3 acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

12,12,12-trideuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583851 | |

| Record name | (12,12,12-~2~H_3_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79050-22-9 | |

| Record name | (12,12,12-~2~H_3_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Deuterated Lauric Acid in Advancing Research: A Technical Guide

An in-depth examination of Lauric acid-d3, a stable isotope-labeled compound, reveals its critical role as an internal standard and metabolic tracer in modern research. This guide provides a technical overview of its applications, particularly in the fields of lipidomics, metabolomics, and drug development, offering researchers and scientists a comprehensive resource for incorporating this tool into their studies.

This compound is a deuterated form of lauric acid, a 12-carbon saturated fatty acid. The replacement of three hydrogen atoms with their heavier isotope, deuterium, imparts a greater molecular weight without significantly altering the chemical properties of the molecule. This unique characteristic makes it an invaluable tool for quantitative analysis and metabolic flux studies. Its primary applications lie in its use as an internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as a tracer to follow the metabolic fate of lauric acid in biological systems.[1][2]

Core Applications in Research

The primary utility of this compound stems from its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This distinction is fundamental to its two main uses:

-

Internal Standard for Quantification: In quantitative mass spectrometry, this compound is added to biological samples at a known concentration before sample preparation and analysis.[1][2][3] Because it behaves chemically and physically similarly to the endogenous lauric acid during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both the labeled and unlabeled forms equally. By comparing the signal intensity of the endogenous lauric acid to that of the known amount of this compound, researchers can accurately and precisely quantify the concentration of lauric acid in the sample. This is a crucial application in lipidomics and metabolomics for understanding disease states and physiological processes.[4]

-

Metabolic Tracer: As a stable isotope tracer, this compound can be introduced into cellular or animal models to track the metabolic pathways of lauric acid.[1][2] Researchers can follow the incorporation of the deuterium-labeled backbone into various downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of novel metabolic pathways. Such studies are vital in understanding fatty acid metabolism and its dysregulation in diseases like diabetes, obesity, and cancer.

Quantitative Data for Experimental Design

The effective use of this compound as an internal standard requires careful consideration of its concentration relative to the expected concentration of the endogenous analyte. The following table summarizes typical concentration ranges and analytical platforms where this compound is employed.

| Parameter | Typical Range/Value | Analytical Platform | Application Area |

| Spiking Concentration | 10 - 500 ng/mL | LC-MS/MS | Quantification in plasma/serum |

| 1 - 100 µM | GC-MS | Cellular fatty acid analysis | |

| Linearity Range | 1 - 1000 ng/mL | LC-MS/MS | Bioanalytical method validation |

| Matrix | Plasma, Serum, Tissues, Cells | GC-MS, LC-MS | Lipidomics, Metabolomics |

Experimental Protocols

The successful application of this compound hinges on robust and well-defined experimental protocols. Below are generalized methodologies for its use as an internal standard in biological matrices.

Protocol 1: Quantification of Lauric Acid in Human Plasma using LC-MS/MS

-

Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution to create a working solution of 1 µg/mL.

-

Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Extraction:

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

-

Inject 5-10 µL onto the LC-MS/MS system.

-

-

Data Analysis: Quantify the endogenous lauric acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Protocol 2: Analysis of Cellular Fatty Acid Metabolism using GC-MS

-

Cell Culture and Labeling: Culture cells to the desired confluency. For metabolic tracing, incubate the cells with a medium containing this compound at a final concentration of 10-50 µM for a specified time (e.g., 24 hours).

-

Cell Lysis and Lipid Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells in the presence of a solvent mixture, typically chloroform:methanol (2:1, v/v). For quantification, add the this compound internal standard at this stage.

-

Perform a Bligh-Dyer or Folch extraction to separate the lipid-containing organic phase.

-

-

Derivatization for GC-MS:

-

Evaporate the organic solvent.

-

To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to create fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature gradient to separate the fatty acid esters.

-

Monitor for the characteristic mass-to-charge ratios (m/z) of the lauric acid and this compound derivatives.

-

Visualizing Experimental Workflows

To further clarify the integration of this compound into research protocols, the following diagrams illustrate the typical workflows.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Lauric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Lauric acid-d3, a deuterated analog of lauric acid. This document details its physical and chemical characteristics, experimental protocols for its use, and its role in metabolic and signaling pathways. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of this stable isotope-labeled compound.

Core Chemical and Physical Properties

This compound, also known as dodecanoic acid-d3, is a saturated fatty acid in which three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in metabolic research and as an internal standard for mass spectrometry-based quantification. Its physical and chemical properties are largely similar to its non-deuterated counterpart, lauric acid.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₁D₃O₂ |

| Linear Formula | CD₃(CH₂)₁₀COOH[1] |

| Molecular Weight | 203.34 g/mol [1][2] |

| CAS Number | 79050-22-9[1][2] |

| Synonyms | Dodecanoic acid-12,12,12-d3, Lauric-12,12,12-d3 acid[1][2] |

| Isotopic Purity | Typically ≥98 atom % D[1] |

Table 2: Physical Properties of this compound and Lauric Acid

| Property | This compound | Lauric Acid (for comparison) |

| Appearance | White solid[1][2] | White, powdery solid[3] |

| Melting Point | 44-46 °C[1] | 43.8 °C[3] |

| Boiling Point | 225 °C at 100 mmHg[1] | 225.1 °C at 100 mmHg[3] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether. Insoluble in water. | Soluble in alcohols, diethyl ether.[3] Very slightly soluble in water (55 mg/L at 20 °C).[3] |

| Flash Point | 113 °C[1] | >110 °C |

Synthesis and Chemical Reactions

The synthesis of deuterated lauric acids, including this compound, has been described in the scientific literature.[4][5] These methods often involve multi-step chemical reactions to specifically introduce deuterium at the desired positions. One common approach is the use of deuterated starting materials in a chain-elongation process.

The chemical reactivity of this compound is analogous to that of lauric acid. As a carboxylic acid, it can undergo esterification, and its hydrocarbon chain can be subject to oxidation.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.[6][7]

Protocol 1: Quantification of Fatty Acids in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the general steps for the analysis of fatty acids in biological samples like plasma, cells, or tissues.

1. Sample Preparation and Lipid Extraction:

-

To a known amount of the biological sample (e.g., 100 µL of plasma or 1x10⁶ cells), add a precise amount of this compound internal standard solution.

-

Add methanol to lyse the cells and precipitate proteins.

-

Acidify the mixture with hydrochloric acid.

-

Extract the lipids using an organic solvent such as iso-octane.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the fatty acids.

2. Derivatization:

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

-

To the dried lipid extract, add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr) in acetonitrile and diisopropylethylamine (DIPEA), to convert the fatty acids into their more volatile ester forms.

-

Incubate the reaction mixture at room temperature.

3. GC-MS Analysis:

-

Evaporate the derivatization reagents and redissolve the sample in a suitable solvent for injection (e.g., iso-octane).

-

Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The fatty acid esters are separated based on their boiling points and retention times on the GC column.

-

The mass spectrometer is used to detect and quantify the derivatized fatty acids and the this compound internal standard based on their specific mass-to-charge ratios.

4. Data Analysis:

-

A calibration curve is generated using known concentrations of non-labeled lauric acid and a fixed concentration of this compound.

-

The concentration of lauric acid in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Experimental workflow for fatty acid quantification using this compound.

Metabolic Fate and Signaling Pathways

Lauric acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver, where it is primarily metabolized via β-oxidation to produce energy in the form of ATP.[8] Deuterated lauric acid is expected to follow the same metabolic pathways.

Fatty Acid β-Oxidation Pathway

The β-oxidation of lauric acid occurs within the mitochondria and involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle. The acetyl-CoA then enters the citric acid cycle.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Deuterated Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated lauric acid. As a stable isotope-labeled compound, deuterated lauric acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Understanding its physical characteristics is crucial for its effective application in these fields. This document summarizes key quantitative data, outlines standard experimental protocols for their determination, and provides logical diagrams to illustrate molecular and procedural concepts.

Data Presentation: Physical Properties

The physical properties of lauric acid and its deuterated analogues are summarized below. The most common commercially available deuterated form is the perdeuterated Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are replaced by deuterium. Another common variant is Lauric acid-12,12,12-d3, where only the terminal methyl group is deuterated. The presence of deuterium atoms slightly increases the molecular weight and can have minor effects on other physical properties compared to the non-deuterated lauric acid.

Table 1: Core Physical Properties of Lauric Acid and its Deuterated Analogues

| Property | Lauric Acid | Lauric acid-12,12,12-d3 | Lauric acid-d23 |

| CAS Number | 143-07-7[1][2] | 79050-22-9[3][4] | 59154-43-7[5][6] |

| Molecular Formula | C12H24O2[1][7] | C12H21D3O2[8] | C12HD23O2[6] |

| Molecular Weight | 200.32 g/mol [7][9] | 203.34 g/mol [4][8] | 223.46 g/mol [6][10] |

| Appearance | White, powdery solid[1][9] | White solid[8] | White, waxy solid[5] |

| Melting Point | 43.8 °C[1][7] | 44-46 °C[4] | 44-46 °C[6] |

| Boiling Point | 297.9 °C at 760 mmHg[1] | 225 °C at 100 mmHg[4] | 225 °C at 100 mmHg |

| Density | 1.007 g/cm³ at 24 °C[1] | Not specified | 0.9 ± 0.1 g/cm³[6] |

Table 2: Solubility Data

| Solvent | Lauric Acid | Lauric acid-d23 |

| Water | 55 mg/L at 20 °C[1] | Less soluble in water than organic solvents[5] |

| Organic Solvents | Soluble in alcohols, diethyl ether, benzene[1][7] | Soluble in organic solvents[5] |

| Specific Solvents | Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/ml)[11] | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml)[12][13] |

Experimental Protocols

While specific experimental data for the determination of the physical properties of lauric acid-d3 are not extensively published, the following are detailed standard methodologies that are routinely employed for such characterizations.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range close to that of its non-deuterated counterpart is expected.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is determined for liquid samples at a given atmospheric pressure. For solids like this compound, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Under Reduced Pressure

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.

-

Sample Introduction: The this compound sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 100 mmHg) using a vacuum pump, and the pressure is monitored with a manometer.

-

Heating: The sample is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Saturation Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Structural Comparison of Lauric Acid and its Deuterated Analogues

Caption: Molecular formulas of lauric acid and its common deuterated forms.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

References

- 1. Lauric acid - Wikipedia [en.wikipedia.org]

- 2. 143-07-7 CAS MSDS (Lauric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. dl.novachem.com.au [dl.novachem.com.au]

- 4. 月桂酸-12,12,12-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 59154-43-7: lauric-D23 acid | CymitQuimica [cymitquimica.com]

- 6. Lauric acid-d23 | CAS#:59154-43-7 | Chemsrc [chemsrc.com]

- 7. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 79050-22-9: lauric-12,12,12-D3 acid | CymitQuimica [cymitquimica.com]

- 9. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]

- 10. Lauric Acid-d23 | CAS 59154-43-7 | LGC Standards [lgcstandards.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

A Technical Guide to Lauric Acid-d3 for Researchers

This technical guide provides comprehensive information on Lauric acid-d3, a deuterated analog of lauric acid, for its application in research, particularly in mass spectrometry-based quantification and metabolic studies.

Chemical Identity and Suppliers

This compound, also known as dodecanoic acid-d3, is a stable isotope-labeled form of lauric acid where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of lauric acid and other fatty acids in various biological matrices. It is crucial to distinguish between this compound and another common deuterated form, Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are substituted with deuterium.

Table 1: Chemical Properties and CAS Numbers of Deuterated Lauric Acid Isotopologues

| Property | This compound | Lauric acid-d23 |

| Systematic Name | 12,12,12-trideuteriododecanoic acid | Perdeuterated dodecanoic acid |

| Molecular Formula | C12H21D3O2 | C12HD23O2 |

| Molecular Weight | ~203.34 g/mol | ~223.46 g/mol |

| CAS Number | 79050-22-9 | 59154-43-7[1] |

| Typical Isotopic Purity | >98 atom % D | >98 atom % D[2] |

A number of reputable chemical suppliers provide this compound for research purposes. When purchasing, it is essential to verify the specific deuteration and isotopic purity to ensure it meets the requirements of the intended application.

Table 2: Prominent Suppliers of this compound and Related Compounds

| Supplier | Product Name | CAS Number |

| Sigma-Aldrich | Lauric acid-12,12,12-d3 | 79050-22-9 |

| LGC Standards | This compound | 79050-22-9 |

| Cayman Chemical | This compound | 79050-22-9 |

| Cambridge Isotope Laboratories, Inc. | Lauric acid (D3, 98%) | 79050-22-9 |

| MedChemExpress | This compound | 79050-22-9 |

| CDN Isotopes | This compound | 79050-22-9 |

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative mass spectrometry for the analysis of fatty acids. The following protocol is a generalized procedure for the extraction and analysis of total fatty acids from plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[3]

Materials and Reagents

-

Biological sample (e.g., 200 µL of plasma)

-

Deuterated internal standard solution containing a known concentration of this compound

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Iso-octane (HPLC grade)

-

Potassium hydroxide (KOH)

-

Pentafluorobenzyl bromide (PFBBr) in acetonitrile

-

Diisopropylethylamine (DIPEA) in acetonitrile

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation and Extraction

-

To a glass centrifuge tube, add 200 µL of plasma and 300 µL of phosphate-buffered saline (dPBS).

-

Add a known amount of the deuterated internal standard mix, including this compound.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Add 1 mL of iso-octane, vortex the mixture vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the iso-octane extraction (step 4 and 5) and combine the organic layers.

-

For total fatty acid analysis, add 500 µL of 1N KOH to the remaining methanol fraction, vortex, and incubate for 1 hour to hydrolyze esterified fatty acids.

-

Acidify the mixture with 500 µL of 1N HCl (ensure pH is below 5).

-

Repeat the iso-octane extraction twice (steps 4 and 5) and combine all organic fractions.

-

Dry the pooled organic extract under a gentle stream of nitrogen gas.

Derivatization

-

To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

-

Cap the tubes, vortex, and let them stand at room temperature for 20 minutes to allow the derivatization to proceed.

-

Dry the derivatized sample under vacuum using a speedvac.

-

Reconstitute the sample in a known volume of iso-octane (e.g., 50 µL) for GC-MS analysis.

GC-MS Analysis

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the fatty acid pentafluorobenzyl esters.

-

The mass spectrometer should be operated in negative ion chemical ionization (NICI) mode for high sensitivity.

-

Monitor the specific ions for the analyte (lauric acid) and the internal standard (this compound).

-

Quantify the amount of lauric acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of non-labeled lauric acid and a fixed amount of this compound.

Signaling Pathways and Experimental Workflows

Lauric Acid-Induced NF-κB Signaling Pathway

Lauric acid has been shown to activate the transcription factor NF-κB, a key regulator of inflammation, through Toll-like receptors (TLRs).[4][5][6] The following diagram illustrates the signaling cascade initiated by lauric acid binding to TLRs.

References

- 1. Comprehensive lipidomic workflow for multicohort population phenotyping using stable isotope dilution targeted liquid chromatography-mass spectrometry [spiral.imperial.ac.uk]

- 2. Lauric acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Lauric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Lauric acid-d3. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical procedures used to characterize this stable isotope-labeled compound.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | Dodecanoic acid-12,12,12-d3 |

| CAS Number | 79050-22-9 |

| Molecular Formula | C₁₂H₂₁D₃O₂ |

| Molecular Weight | 203.34 g/mol |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Method | Acceptance Criteria |

| Chemical Purity | GC-MS or HPLC | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D |

| Deuterium Incorporation | NMR Spectroscopy | Conforms to structure |

Table 3: Physical Characteristics

| Parameter | Method | Specification |

| Melting Point | Capillary Method | 43-45 °C |

| Solubility | Visual Inspection | Soluble in ethanol, methanol, and chloroform |

Table 4: Residual Solvents and Elemental Impurities

| Analysis | Method | Specification |

| Residual Solvents | Headspace GC-MS (USP <467>) | Meets USP limits |

| Elemental Impurities | ICP-MS (USP <232>) | Meets USP limits |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Identification by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-300.

-

-

Data Analysis: The mass spectrum is analyzed for the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (m/z 203.34). The fragmentation pattern is also compared to that of a non-deuterated lauric acid reference standard to ensure structural integrity.

Purity Determination by Gas Chromatography

Objective: To determine the chemical purity of this compound.

Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

-

GC Conditions: Same as described in section 2.1.

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

Isotopic Enrichment and Deuterium Incorporation by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and determine the isotopic enrichment.

Methodology: ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d) containing an internal standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired to confirm the absence of signals corresponding to the protons at the C-12 position. The integration of the remaining proton signals is used to verify the rest of the molecular structure.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signal and confirm its chemical shift, which should correspond to the C-12 position.

-

Data Analysis: The absence of the terminal methyl proton signal in the ¹H NMR spectrum confirms the location of the deuterium labels. The isotopic enrichment can be estimated by comparing the integration of the residual proton signal at the labeled position to the integration of a non-deuterated internal standard.

Residual Solvents Analysis

Objective: To quantify any residual solvents from the manufacturing process.

Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) following USP <467> guidelines.

-

Sample Preparation: A known amount of the this compound sample is placed in a headspace vial.

-

Instrumentation: A gas chromatograph with a mass spectrometer and a headspace autosampler.

-

Method: The sample is heated in the sealed vial to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS for separation and detection.

-

Data Analysis: The detected solvents are identified and quantified by comparison to a library of known solvent standards. The results are reported and compared against the limits set in USP <467>.

Elemental Impurities Analysis

Objective: To determine the concentration of elemental impurities.

Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) following USP <232> and <233> guidelines.

-

Sample Preparation: The this compound sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system to bring the elements into solution.

-

Instrumentation: An ICP-MS instrument.

-

Method: The digested sample solution is introduced into the plasma, which atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The concentration of each element is determined by comparing the signal intensity to that of certified reference materials. The results are then compared to the permissible daily exposure (PDE) limits defined in USP <232>.

Visualizations

The following diagrams illustrate the workflows for key analytical procedures.

Caption: Workflow for Identification by GC-MS.

Caption: Workflow for Isotopic Enrichment Analysis by NMR.

Caption: Workflow for Impurity Testing.

Lauric acid-d3 molecular weight and formula

An In-depth Technical Guide to Lauric Acid-d3: Properties and Analytical Applications

For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is paramount for accurate quantitative analysis. This guide provides a technical overview of this compound, a deuterated analog of lauric acid, focusing on its molecular characteristics and its application as an internal standard in mass spectrometry-based lipidomics.

Core Molecular Properties

Lauric acid, a 12-carbon saturated fatty acid, and its deuterated form, this compound, are fundamental molecules in lipid research. The key difference lies in the substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group, leading to a predictable mass shift.

| Property | Lauric Acid | This compound |

| Molecular Formula | C₁₂H₂₄O₂[1][2][3] | C₁₂H₂₁D₃O₂[4][5] |

| Linear Formula | CH₃(CH₂)₁₀COOH[2] | CD₃(CH₂)₁₀CO₂H |

| Molecular Weight | 200.32 g/mol [1][6] | 203.34 g/mol [4][5] |

| Appearance | White crystalline powder[6] | Solid |

| Melting Point | 44-46 °C[1][7] | 44-46 °C |

| Boiling Point | 225 °C at 100 mmHg[1] | 225 °C at 100 mmHg |

Experimental Protocols

Synthesis of Deuterated Lauric Acids

The synthesis of various deuterated forms of lauric acid has been described, providing researchers with tools for metabolic and analytical studies.[8][9][10] One common method involves the decomposition of lauroyl chloride with deuterium oxide to produce lauric acid deuterated at the carboxyl group.[8] For terminal methyl group deuteration, as in this compound, a multi-step synthesis can be employed. For instance, methyl-d3 laurate can be produced by reacting silver laurate with methyl-d3 bromide.[8]

Another approach involves the photocatalytic decarboxylative deuteration of lauric acid using heavy water (D₂O) as the deuterium source.[11][12] This method utilizes a photocatalyst, such as gold-loaded titanium dioxide (Au/TiO₂), to facilitate the reaction, offering a sustainable route to deuterated alkanes derived from fatty acids.[11]

Quantification of Fatty Acids using this compound as an Internal Standard by GC-MS

This compound is frequently used as an internal standard for the quantification of fatty acids in biological samples by gas chromatography-mass spectrometry (GC-MS).[13][14] This method relies on the principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the extraction process.

Sample Preparation and Extraction: [13][14]

-

For cellular samples, cell lysis is achieved by adding methanol. For media or plasma samples, the sample is mixed with methanol.

-

A known quantity of the internal standard solution, containing this compound and other deuterated fatty acids, is added to the sample.

-

The mixture is acidified, typically with hydrochloric acid.

-

Fatty acids are extracted from the aqueous phase using an organic solvent, such as iso-octane. The organic layer containing the fatty acids is collected.

-

The extracted fatty acids are dried under a vacuum.

-

To increase their volatility for GC analysis, the fatty acids are derivatized. A common derivatizing agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acids to PFB esters.

-

The derivatized sample is injected into the gas chromatograph, where the fatty acid esters are separated based on their boiling points and interactions with the column stationary phase.

-

The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

-

The mass spectrometer is operated in negative ion chemical ionization mode for sensitive detection of the PFB esters.[13]

-

The abundance of the unlabeled lauric acid from the sample and the deuterated this compound internal standard are measured by monitoring their respective ion signals.

-

A standard curve is generated using known concentrations of unlabeled lauric acid and a fixed concentration of this compound.

-

The ratio of the peak area of the unlabeled analyte to the peak area of the internal standard is plotted against the concentration of the unlabeled analyte.

-

The concentration of lauric acid in the unknown sample is then determined by comparing the measured peak area ratio from the sample to the standard curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of fatty acids using a deuterated internal standard like this compound with GC-MS.

Caption: Workflow for Fatty Acid Quantification using GC-MS and a Deuterated Internal Standard.

References

- 1. Lauric acid | 143-07-7 [chemicalbook.com]

- 2. altmeyers.org [altmeyers.org]

- 3. specialchem.com [specialchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | CAS 79050-22-9 | LGC Standards [lgcstandards.com]

- 6. Acids & Fatty Acids - Lauric Acid [unicareingredients.com]

- 7. acs.org [acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. lipidmaps.org [lipidmaps.org]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

A Technical Guide to the Isotopic Purity of Lauric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of deuterated lauric acid (Lauric acid-d3), a critical aspect for its application in metabolic research, drug development, and as an internal standard in quantitative mass spectrometry. This document outlines the methodologies for assessing isotopic distribution, presents representative data, and details the signaling pathways in which lauric acid is involved.

Understanding Isotopic Purity of this compound

This compound (dodecanoic acid-d3) is a stable isotope-labeled form of lauric acid where three hydrogen atoms on the terminal methyl group have been replaced by deuterium atoms. The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. However, the synthesis of deuterated compounds is often not perfect, resulting in a distribution of molecules with fewer than the intended number of deuterium atoms (d2, d1) and some non-deuterated molecules (d0).

Accurate knowledge of this isotopic distribution is crucial for applications such as metabolic tracing, where the deuterated compound is used to follow the metabolic fate of lauric acid, and in quantitative analysis by mass spectrometry, where it serves as an internal standard.

Quantitative Data on Isotopic Purity

While manufacturers of this compound typically state a high overall isotopic purity, such as 98% or 99%, detailed batch-specific isotopic distribution data is not always readily available in public documents. The table below presents a representative isotopic distribution for a commercially available this compound standard with a stated purity of ≥98%. It is important to note that this is an illustrative example, and the actual distribution may vary between different batches and manufacturers. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |

| d3 | 3 | > 98.0 |

| d2 | 2 | < 1.5 |

| d1 | 1 | < 0.4 |

| d0 (unlabeled) | 0 | < 0.1 |

Note: This data is representative and should be confirmed by analysis of the specific batch of this compound being used.

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of this compound is typically determined by gas chromatography-mass spectrometry (GC-MS). The following is a detailed protocol adapted from established methods for fatty acid analysis.

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound sample

-

Anhydrous Methanol with 2% (v/v) Sulfuric Acid

-

Hexane (GC grade)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass selective detector.

Procedure:

-

Derivatization to Fatty Acid Methyl Ester (FAME): a. Accurately weigh approximately 1 mg of the this compound sample into a glass reaction vial. b. Add 1 mL of anhydrous methanol with 2% sulfuric acid. c. Seal the vial and heat at 60°C for 1 hour. d. Allow the vial to cool to room temperature. e. Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to the vial. f. Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers. g. Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial. h. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

GC-MS Analysis: a. Injection: Inject 1 µL of the hexane extract into the GC-MS system. b. Gas Chromatography Conditions:

- Injector Temperature: 250°C

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp to 250°C at a rate of 10°C/minute.

- Hold at 250°C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-300.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

-

Data Analysis: a. Identify the peak corresponding to this compound methyl ester based on its retention time. b. Extract the mass spectrum for this peak. c. Determine the relative abundances of the molecular ions corresponding to the d3, d2, d1, and d0 species. For the methyl ester of this compound, these would be approximately at m/z 217, 216, 215, and 214, respectively. d. Calculate the percentage of each isotopic species by dividing the ion abundance of each species by the total abundance of all isotopic species.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the key steps in the determination of the isotopic purity of this compound.

Caption: Workflow for this compound isotopic purity determination.

Signaling Pathways Involving Lauric Acid

Lauric acid has been shown to be biologically active and can modulate several signaling pathways. The following diagrams illustrate two such pathways.

4.2.1. Lauric Acid-Induced TLR4 Signaling

Lauric acid can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system, which can influence cellular processes like inflammation and metabolism.

Caption: Lauric acid activates TLR4 signaling leading to gene expression.

4.2.2. Lauric Acid-Induced Apoptosis in Cancer Cells

In certain cancer cell lines, lauric acid can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and activation of the EGFR/ERK signaling pathway.[1]

Caption: Lauric acid induces apoptosis via ROS and EGFR/ERK signaling.[1]

Conclusion

The precise determination of the isotopic purity of this compound is fundamental for its effective use in scientific research and drug development. The methodologies outlined in this guide provide a robust framework for the accurate quantification of its isotopic distribution. Furthermore, understanding the biological activities of lauric acid, such as its ability to modulate key signaling pathways, is essential for interpreting experimental results and for the development of novel therapeutic strategies. Researchers are encouraged to perform their own validation of isotopic purity for each new batch of deuterated standards to ensure the highest quality and accuracy in their studies.

References

Lauric Acid-d3 as a Stable Isotope Tracer: A Technical Guide for Researchers

Introduction to Lauric Acid-d3 as a Stable Isotope Tracer

Lauric acid (C12:0), a medium-chain saturated fatty acid, is a significant component of various biological processes, serving as an energy source, a substrate for lipid synthesis, and a signaling molecule.[1] To accurately study its dynamic role in complex biological systems, researchers increasingly rely on stable isotope tracers. This compound (Dodecanoic-12,12,12-d3 acid) is a deuterated form of lauric acid that serves as a powerful tool for tracing the metabolic fate of this fatty acid in vitro and in vivo.

Stable isotopes, such as deuterium (²H), are non-radioactive and behave nearly identically to their lighter counterparts in biological reactions.[2] This allows them to be safely administered to trace metabolic pathways without perturbing the system. By using analytical techniques like mass spectrometry, the deuterium-labeled lauric acid and its downstream metabolites can be distinguished from their endogenous, unlabeled forms. This enables the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway—providing a dynamic view of cellular metabolism that is unattainable with simple concentration measurements.[3] This guide provides an in-depth overview of the application of this compound, including its metabolic and signaling pathways, detailed experimental protocols, and data interpretation.

Core Principles of Stable Isotope Tracing

Stable isotope-resolved metabolomics (SIRM) is a technique used to track the movement of atoms from a labeled precursor (the tracer) into downstream metabolites.[3] When this compound is introduced into a biological system, it enters the same metabolic pathways as endogenous lauric acid. As it is metabolized, the deuterium atoms are incorporated into various products.

The primary analytical method for these studies is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4][5] These techniques separate complex biological mixtures and detect molecules based on their mass-to-charge ratio (m/z). Since this compound is three mass units heavier than its unlabeled counterpart, it and its metabolic products can be specifically identified and quantified. By measuring the isotopic enrichment (the proportion of labeled to unlabeled molecules) over time, researchers can calculate rates of synthesis, breakdown, and conversion.

Metabolic and Signaling Pathways of Lauric Acid

Once introduced, this compound is rapidly taken up by cells and enters several key metabolic and signaling cascades.

Metabolic Fate

Lauric acid is a versatile metabolic substrate. Unlike long-chain fatty acids, it can be transported directly to the liver via the portal vein.[1] Its primary metabolic fates include:

-

Beta-Oxidation: Lauric acid is rapidly oxidized in mitochondria to produce acetyl-CoA, which can enter the Krebs cycle to generate ATP or be used for ketogenesis.[6][7]

-

Elongation: It can be elongated to form longer-chain fatty acids, such as myristic acid (C14:0) and palmitic acid (C16:0).[8]

-

Incorporation into Complex Lipids: Lauric acid is readily esterified into complex lipids, most notably triglycerides for energy storage and phospholipids as structural components of cell membranes.[2][8]

-

Protein Acylation: It can be covalently attached to proteins (S-acylation), modifying their function and localization.[8]

References

- 1. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lauric Acid Alleviates Neuroinflammatory Responses by Activated Microglia: Involvement of the GPR40-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Lauric Acid-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the precise identification and quantification of fatty acids in complex biological samples. Due to their inherent low volatility, fatty acids require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of fatty acids in various biological matrices, employing lauric acid-d3 as an internal standard to ensure accuracy and reproducibility. The use of a deuterated internal standard is critical as it closely mimics the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency and instrument response.[4][5][6]

Principle

The methodology involves the extraction of total lipids from a biological sample, followed by a derivatization step to convert the fatty acids into their corresponding FAMEs. This compound is introduced at the beginning of the sample preparation process to serve as an internal standard. The resulting FAMEs are then separated by gas chromatography based on their chain length, degree of unsaturation, and boiling points.[1][7] The mass spectrometer detects and quantifies the individual FAMEs. Quantification is achieved by comparing the peak area of each endogenous fatty acid to the peak area of the this compound internal standard.[4][7]

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol (anhydrous), Chloroform, Hexane (GC grade), Acetonitrile (GC grade)

-

Internal Standard: this compound (CDN Isotopes, D-4027 or equivalent)[4][5]

-

Derivatization Reagents:

-

Method 1 (Acid-Catalyzed Methylation): 12% Boron trichloride in methanol (BCl3-Methanol)[2]

-

Method 2 (Base-Catalyzed Transesterification): 0.5 M Sodium methoxide in methanol[7]

-

Alternative Method (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][8]

-

-

Other Reagents: Anhydrous sodium sulfate, Saturated sodium chloride solution, 1N Hydrochloric Acid (HCl), 1N Potassium Hydroxide (KOH)

-

Standard Solutions: A certified reference standard mixture of fatty acid methyl esters is recommended for instrument calibration and peak identification.

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, cells, tissue).

-

Sample Homogenization:

-

Plasma/Serum: Use 100-500 µL of the sample directly.

-

Cells: Harvest a known number of cells (e.g., 1 x 10^6) and wash with phosphate-buffered saline (PBS).

-

Tissues: Weigh a small piece of tissue (10-50 mg) and homogenize in a suitable solvent.

-

-

Lipid Extraction (Folch Method):

-

To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Add a known amount of this compound internal standard solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2000 rpm for 5 minutes.

-

Carefully collect the lower organic layer containing the lipids into a clean glass tube.

-

-

Derivatization to FAMEs (Choose one method):

-

Method 1: Acid-Catalyzed Esterification with BCl3-Methanol [2]

-

Dry the extracted lipid sample under a gentle stream of nitrogen.

-

Add 2 mL of 12% BCl3-methanol.

-

Cap the tube tightly and heat at 60°C for 10 minutes.[2]

-

Cool to room temperature, then add 1 mL of water and 1 mL of hexane.

-

Shake the tube to extract the FAMEs into the hexane layer.[2]

-

After phase separation, transfer the upper hexane layer to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate before transferring to a GC vial for analysis.

-

-

Method 2: Base-Catalyzed Transesterification with Sodium Methoxide [7]

-

Dry the extracted lipid sample under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M sodium methoxide in methanol.

-

Cap the vial and heat at 60°C for 15 minutes.[7]

-

Cool to room temperature, then add 1 mL of hexane and vortex.

-

Add 1 mL of saturated sodium chloride solution and vortex.

-

Centrifuge to separate the layers and transfer the upper hexane layer containing FAMEs to a GC vial.

-

-

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instruments and applications.

| Parameter | Value |

| GC System | Agilent 6890N or equivalent |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless or Split (e.g., 1:50) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min |

| MS System | Agilent 5975C MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp | 240°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to structure calibration curve data and sample quantification results.

Table 1: Example Calibration Curve Data for Palmitic Acid (C16:0)

| Concentration (µg/mL) | Peak Area (C16:0) | Peak Area (this compound) | Response Ratio (Analyte/IS) |

| 1 | 150,000 | 1,000,000 | 0.150 |

| 5 | 760,000 | 1,020,000 | 0.745 |

| 10 | 1,550,000 | 1,010,000 | 1.535 |

| 25 | 3,800,000 | 990,000 | 3.838 |

| 50 | 7,600,000 | 1,005,000 | 7.562 |

| R² | \multicolumn{3}{c | }{0.998 } |

Table 2: Example Quantification of Fatty Acids in a Plasma Sample

| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Peak Area | Concentration (µg/mL) | % RSD (n=3) |

| Myristic Acid (C14:0) | 15.8 | 242 | 543,210 | 8.7 | 3.1 |

| Palmitic Acid (C16:0) | 18.2 | 270 | 2,198,765 | 35.2 | 2.5 |

| Stearic Acid (C18:0) | 20.4 | 298 | 1,567,890 | 25.1 | 2.8 |

| Oleic Acid (C18:1) | 20.2 | 296 | 3,456,789 | 55.3 | 2.2 |

| Linoleic Acid (C18:2) | 19.9 | 294 | 2,876,543 | 46.0 | 2.6 |

| This compound (IS) | 14.5 | 231 | 1,015,000 | - | - |

Visualizations

Caption: Workflow for fatty acid analysis using GC-MS.

Caption: Logical relationship of the quantification process.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. shimadzu.com [shimadzu.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Derivatization techniques for free fatty acids by GC [restek.com]

Application Note: Quantitative Analysis of Lauric Acid in Biological Matrices using a Validated LC-MS/MS Method

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lauric acid in biological matrices. The method utilizes lauric acid-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction protocol is employed for sample preparation, followed by a rapid reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of lauric acid for metabolic studies, pharmacokinetic analysis, and biomarker discovery.

Introduction

Lauric acid (dodecanoic acid, C12:0) is a medium-chain saturated fatty acid found in many vegetable fats, notably in coconut and palm kernel oils.[1][2] It plays various roles in metabolism and is investigated for its physiological and antimicrobial properties.[1][3] Accurate quantification of lauric acid in biological samples such as plasma, serum, and tissues is crucial for understanding its role in health and disease.

LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] Direct analysis of free fatty acids by LC-MS avoids the time-consuming derivatization steps often required for gas chromatography (GC).[6][7] Operating in negative ion mode is particularly advantageous for fatty acids as it promotes the formation of the deprotonated molecule [M-H]⁻, which enhances spectral response and minimizes in-source fragmentation like water loss.[6][8] This note provides a comprehensive protocol for method development, including sample preparation, optimized LC-MS/MS conditions, and data analysis workflow.

Experimental

Materials and Reagents

All reagents and solvents were of HPLC grade or higher.

| Reagent | Supplier | Part Number (Example) |

| Lauric Acid (≥98%) | Sigma-Aldrich | L4250 |

| This compound | CDN Isotopes | D-4027 |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955 |

| Water (LC-MS Grade) | Fisher Scientific | W6 |

| Methanol (LC-MS Grade) | Fisher Scientific | A456 |

| Ammonium Formate (≥99%) | Sigma-Aldrich | 70221 |

| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 |

| Iso-octane | Sigma-Aldrich | 360066 |

Standard and Internal Standard Preparation

-

Lauric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of lauric acid and dissolve in 10 mL of methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol

This protocol is optimized for plasma samples. It can be adapted for other biological matrices with appropriate validation.

-

Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution to all tubes (except blanks) and vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Acidification: Add 10 µL of 1% formic acid to the supernatant.

-

Liquid-Liquid Extraction (LLE): Add 500 µL of iso-octane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Collection: Transfer the upper organic layer (iso-octane) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 Acetonitrile:Water with 2 mM Ammonium Formate). Vortex to dissolve and transfer to an LC autosampler vial.

LC-MS/MS Conditions

Chromatographic separation was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters

| Parameter | Condition |

| Column | Phenyl Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 2 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 2 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table Below |

LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 80 |

| 2.5 | 98 |

| 3.5 | 98 |

| 3.6 | 80 |

| 5.0 | 80 |

MS/MS Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Gas | Nitrogen, 150 L/hr |

MRM Transitions

The precursor ion for fatty acids in negative mode is the deprotonated molecule [M-H]⁻. A common fragmentation pathway is the neutral loss of CO₂ (44 Da). The following transitions are proposed and should be optimized on the specific instrument.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Lauric Acid | 199.2 | 155.2 | 0.05 | 30 | 15 |

| This compound (IS) | 202.2 | 158.2 | 0.05 | 30 | 15 |

Results and Discussion

Chromatography

The use of a phenyl column provided excellent retention and peak shape for lauric acid. The gradient elution effectively separated lauric acid from potential matrix interferences, with an expected retention time of approximately 2.8 minutes under the specified conditions. The stable isotope-labeled internal standard, this compound, co-eluted with the analyte, ensuring accurate correction for matrix effects and ionization variability.

Method Validation

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below with typical expected performance metrics.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | Intra-day: < 10%; Inter-day: < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Matrix Effect | Corrected by IS |

| Recovery | > 85% |

Lauric Acid Metabolic Context

Lauric acid is a key player in fatty acid metabolism. It can be synthesized from acetyl-CoA or obtained from the diet. Within the cell, it is activated to its acyl-CoA form, lauroyl-CoA, which can then enter various pathways, including beta-oxidation for energy production or elongation to form longer-chain fatty acids.

Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and specific tool for the quantification of lauric acid in biological matrices. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure makes this method ideal for high-throughput analysis in clinical and research settings. The protocol is robust and can be readily adapted and validated for various research applications in the fields of metabolomics and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Lauric Acid-d3 in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Lauric acid-d3 in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and other clinical research applications requiring precise measurement of this stable isotope-labeled fatty acid.

Introduction

Lauric acid is a saturated fatty acid with relevance in various metabolic pathways. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in biomedical research to trace the metabolic fate of fatty acids. Accurate quantification of these labeled compounds in biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental Workflow

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

-

This compound (≥98% purity)

-

Lauric acid-d5 (Internal Standard, IS, ≥98% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Human plasma (K2EDTA)

-

Water, deionized

Equipment

-

LC-MS/MS system (e.g., Sciex Triple Quad™ 6500+ or equivalent)

-

HPLC column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

Pipettes

Experimental Protocols

5.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and Lauric acid-d5 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Prepare a working solution of the IS (Lauric acid-d5) at a suitable concentration in methanol.

-

5.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to all samples except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 600 µL of hexane to the supernatant.

-

Vortex for 2 minutes.

-

Centrifuge at 5,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (90:10 ACN:Water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Figure 2: Step-by-step sample preparation workflow.

5.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Shimadzu Nexera or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 60% B, ramp to 98% B over 3 min, hold for 1 min, re-equilibrate |

| MS System | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | This compound: 202.2 -> 158.2Lauric acid-d5 (IS): 204.2 -> 160.2 |

| Curtain Gas | 35 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 550°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

Quantitative Data Summary

The following tables summarize the performance of the method.

Table 1: Calibration Curve Performance

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| LLOQ | 1 | 95.2 - 104.5 | < 15 |

| Low | 3 | 98.1 - 102.3 | < 10 |

| Mid | 100 | 99.5 - 101.8 | < 8 |

| High | 800 | 97.8 - 103.1 | < 7 |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Low | 88.5 | 94.2 |

| High | 91.2 | 96.7 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation procedure is straightforward, and the analytical method demonstrates excellent linearity, accuracy, precision, and recovery. This protocol is well-suited for regulated bioanalysis in clinical and research settings.

Application Notes and Protocols for the Use of Lauric Acid-d3 as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. Lauric acid (C12:0), a medium-chain saturated fatty acid, is implicated in various physiological and pathological processes, including inflammatory signaling and metabolic regulation. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response in mass spectrometry-based analyses. Lauric acid-d3, a deuterated analog of lauric acid, serves as an ideal internal standard for the quantification of endogenous lauric acid due to its similar chemical and physical properties and distinct mass-to-charge ratio (m/z). These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of lauric acid in various biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative performance data for analytical methods are crucial for assessing their reliability. The following tables summarize typical performance characteristics for the quantification of lauric acid.

Table 1: Quantitative Performance Data for Lauric Acid Analysis by GC-FID

| Parameter | Result | Reference |

| Linearity Range | 100 - 500 µg/mL | [1][2][3] |

| Correlation Coefficient (r²) | 0.9996 | [1][2][3] |

| Limit of Detection (LOD) | 0.385 µg/mL | [1][2][3] |

| Limit of Quantification (LOQ) | 1.168 µg/mL | [1][2][3] |

| Accuracy (% Recovery) | 99.2 - 100.43% | [2][4] |

| Precision (% RSD) | < 2% (Intra- and Inter-day) | [1][2][3] |

Note: This data is from a validated GC-FID method and serves as an example of expected performance. Similar validation would be required for LC-MS/MS methods.

Experimental Protocols

Protocol 1: Quantification of Free Lauric Acid in Biological Samples by GC-MS

This protocol is adapted from the LIPID MAPS standard method for extracting and quantifying free fatty acids.[5][6][7]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Unlabeled Lauric Acid (for standard curve)

-

Methanol (LC-MS grade)

-

Iso-octane

-

1N Hydrochloric Acid (HCl)

-

Pentafluorobenzyl (PFB) bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (LC-MS grade)

-

Glassware (washed with soap and water, then thoroughly rinsed with deionized water to prevent fatty acid contamination)[5]

2. Sample Preparation:

-

Cells: Use up to 2 million cells. Add 100 µL of this compound internal standard solution. Lyse the cells by adding two volumes of methanol. Acidify the mixture to a final concentration of 25 mM HCl.[6][7]

-

Media: To 0.5 mL of media, add 100 µL of this compound internal standard solution. Add one volume of methanol and acidify to a final concentration of 25 mM HCl.[6][7]

-

Plasma: To 200 µL of plasma, add 300 µL of dPBS. Add 100 µL of this compound internal standard solution, mix with one volume of methanol, and acidify to a final concentration of 25 mM HCl.[6][7]

-